molecular formula C4H4N2OS B144384 1-(1,2,3-Thiadiazol-5-yl)ethanone CAS No. 136918-88-2

1-(1,2,3-Thiadiazol-5-yl)ethanone

Cat. No.: B144384
CAS No.: 136918-88-2
M. Wt: 128.15 g/mol
InChI Key: JCFDTGKNKIPJCZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1,2,3-Thiadiazol-5-yl)ethanone typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide with acetic anhydride, which leads to the formation of the thiadiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Mechanism of Action

The mechanism of action of 1-(1,2,3-Thiadiazol-5-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial and antifungal effects . Further research is needed to elucidate the exact molecular targets and pathways involved .

Properties

IUPAC Name

1-(thiadiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c1-3(7)4-2-5-6-8-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFDTGKNKIPJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567017
Record name 1-(1,2,3-Thiadiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136918-88-2
Record name 1-(1,2,3-Thiadiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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